molecular formula C24H19NO4 B1390395 Fmoc-4-aminocinnamic acid CAS No. 1009806-19-2

Fmoc-4-aminocinnamic acid

Cat. No. B1390395
CAS RN: 1009806-19-2
M. Wt: 385.4 g/mol
InChI Key: MULOIKZCIBVDEJ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-aminocinnamic acid is a unique compound used in various scientific experiments due to its exceptional properties. It is often used as a pharmaceutical intermediate . The molecular formula of this compound is C24H19NO4 and its molecular weight is 385.4 g/mol.


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .


Molecular Structure Analysis

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound appears as a white powder . It decomposes on heating and has an initial boiling point and boiling range of 544.9±33.0 °C .

Mechanism of Action

Target of Action

Fmoc-4-aminocinnamic acid is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

The fmoc group plays a crucial role in peptide synthesis, specifically in the fmoc/tbu approach of spps . , allowing for the sequential addition of amino acids.

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the sequential addition of amino acids in the synthesis process. After the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is highly dependent on the laboratory conditions under which peptide synthesis is conducted. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the Fmoc group in protecting the amine group and its subsequent removal .

Advantages and Limitations for Lab Experiments

Fmoc-4-aminocinnamic acid is a versatile compound that can be used in a variety of laboratory experiments. It has several advantages, including its low cost, availability, and stability. In addition, it is easy to use, and the reaction conditions are mild, making it suitable for use in a variety of laboratory experiments. However, this compound is not suitable for use in experiments involving high temperatures, as it is sensitive to heat.

Future Directions

Some potential future directions for the use of Fmoc-4-aminocinnamic acid include the development of novel peptide-based drugs and the synthesis of peptide-based vaccines. In addition, this compound could be used in the synthesis of peptide-based biomaterials, such as hydrogels and hydrogel-based scaffolds. Furthermore, this compound could be used in the development of peptide-based diagnostics, such as peptide-based biosensors. Finally, this compound could be used in the synthesis of peptide-based nanomaterials, such as nanoparticles, nanotubes, and nanofibers.

Scientific Research Applications

Fmoc-4-aminocinnamic acid is widely used in scientific research, particularly in the synthesis of peptides and peptidomimetics. It is used as a starting material in the synthesis of peptides and peptidomimetics, and is also used in the synthesis of cyclic peptides, peptide mimics, and peptide-based drugs. In addition, this compound is used in the synthesis of heterocyclic compounds and in the preparation of compounds for use in drug discovery.

Safety and Hazards

Fmoc-4-aminocinnamic acid should not be released into the environment . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULOIKZCIBVDEJ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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